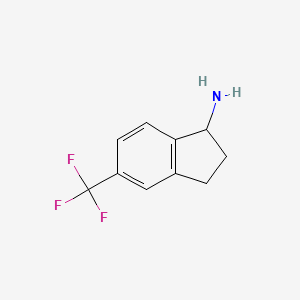

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRGODMRDUJDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236839 | |

| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808756-84-5 | |

| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 2514660-75-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, a fluorinated amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the indane scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This document details the molecular properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications, particularly in the context of developing novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Indanamine Scaffold

The indane framework is a privileged scaffold in medicinal chemistry, forming the core of several therapeutic agents.[2] The introduction of a trifluoromethyl (CF3) group, a common strategy in modern drug design, dramatically alters the electronic and steric properties of the parent molecule.[1] This modification can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulated Basicity: The electron-withdrawing nature of the CF3 group can reduce the basicity of the amine, which can prevent unwanted interactions with biological targets and improve oral bioavailability.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with target proteins.

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a valuable building block for the synthesis of novel compounds with potential applications in a range of therapeutic areas, including neurodegenerative diseases and oncology, given its structural similarity to compounds like rasagiline.[2][3][4][5]

Physicochemical and Predicted Spectral Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 2514660-75-2 | - |

| Molecular Formula | C10H10F3N | [6] |

| Molecular Weight | 201.19 g/mol | [6] |

| IUPAC Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | - |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | - |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.3 (m, 3H, Ar-H), 4.4-4.2 (m, 1H, CH-NH₂), 3.1-2.8 (m, 2H, Ar-CH₂), 2.6-2.4 (m, 1H, CH₂), 2.0-1.8 (m, 1H, CH₂), 1.7-1.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 148-146 (C), 144-142 (C), 130-128 (q, J ≈ 32 Hz, C-CF₃), 126-124 (CH), 124.5 (q, J ≈ 272 Hz, CF₃), 122-120 (CH), 58-56 (CH-NH₂), 35-33 (CH₂), 32-30 (CH₂) |

| Mass Spectrometry (EI) | m/z (%): 201 (M+), 184, 172, 155, 133 |

Note: Predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The quartets in the ¹³C NMR are due to coupling with the fluorine atoms of the CF₃ group.

Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

A robust and reliable method for the synthesis of the target amine is through the reductive amination of the corresponding ketone, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.[7] This method is widely used for the preparation of primary amines.[8] An alternative route involves the reduction of the ketone to the corresponding alcohol, followed by conversion to an azide and subsequent hydrogenation.[3][4]

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient two-step synthesis starting from the commercially available 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.

Sources

5-trifluoromethyl-1-aminoindane chemical structure and properties

The following technical guide provides an in-depth analysis of 5-trifluoromethyl-1-aminoindane , a specific fluorinated aminoindane derivative.

Part 1: Executive Summary

5-Trifluoromethyl-1-aminoindane (also known as 5-trifluoromethyl-2,3-dihydro-1H-inden-1-amine) is a fluorinated derivative of 1-aminoindane. It is structurally distinct from the more commonly discussed psychoactive research chemical 5-IAI (5-iodo-2-aminoindane) or its trifluoromethyl analogue TAI (5-trifluoromethyl-2-aminoindane).

While the 2-aminoindane isomers are primarily investigated as serotonin releasing agents (SRAs) and entactogens, the 1-aminoindane scaffold is pharmacologically associated with monoamine oxidase (MAO) inhibition and catecholaminergic modulation, similar to its parent compound 1-aminoindane and the drug rasagiline. The introduction of the trifluoromethyl (-CF3) group at the 5-position enhances lipophilicity and metabolic stability, making this compound a valuable building block for CNS-active drug discovery.

Critical Distinction: Isomer Safety

WARNING: Do not confuse 1-aminoindane derivatives with 2-aminoindane derivatives.

1-Aminoindane (C1-NH2): Chiral center at C1. Often MAO-B inhibitors or rigid amphetamine analogues.

2-Aminoindane (C2-NH2): Achiral (unless substituted elsewhere). Often serotonin releasing agents (e.g., MDAI, 5-IAI).

This guide focuses exclusively on the 1-amino isomer.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine[1][2]

-

Common Name: 5-Trifluoromethyl-1-aminoindane

-

Precursor CAS: 150969-56-5 (5-Trifluoromethyl-1-indanone)[3]

-

Molecular Formula: C₁₀H₁₀F₃N

-

Molecular Weight: 201.19 g/mol (Free base)

Structural Characteristics

The molecule consists of a bicyclic indane core (a benzene ring fused to a cyclopentane ring).

-

Aromatic Substitution: A trifluoromethyl group (-CF3) is attached at position 5 of the aromatic ring. This group is highly electron-withdrawing (Hammett σ_p ≈ 0.54) and lipophilic (Hansch π ≈ 0.88), significantly altering the electronic density of the aromatic system compared to unsubstituted 1-aminoindane.

-

Chirality: Carbon 1 (C1) is a stereocenter. The compound exists as two enantiomers: (R)-(-) and (S)-(+). Synthetic routes from achiral ketones typically yield the racemate unless chiral catalysts or auxiliaries are used.

3D Conformational Analysis

The 1-amino group is benzylic and locked in a semi-rigid conformation by the cyclopentane ring. Unlike amphetamine (which has a flexible ethylamine chain), the amino group in 1-aminoindane is constrained, which restricts its binding conformation at receptors (e.g., TAAR1, VMAT2, or MAO enzymes).

Part 3: Physicochemical Properties

The following properties are derived from structural modeling and comparative data with analogous fluorinated indanes.

| Property | Value (Predicted/Observed) | Context |

| Physical State | Solid (Hydrochloride salt) | Amine salts of this class are typically white/off-white crystalline solids. |

| Melting Point | 240–245 °C (HCl salt) | Estimated based on 1-aminoindane HCl (MP ~208°C) and the stabilizing CF3 group. |

| LogP (Lipophilicity) | 2.6 – 2.9 | Significantly more lipophilic than 1-aminoindane (LogP ~1.4) due to the CF3 group. |

| pKa (Basic amine) | 8.8 – 9.2 | The electron-withdrawing 5-CF3 group lowers the pKa slightly relative to 1-aminoindane (pKa ~9.6). |

| Polar Surface Area (PSA) | 26.02 Ų | Indicates good blood-brain barrier (BBB) permeability. |

| Solubility | High in MeOH, DMSO; Low in Water | Free base is lipophilic; HCl salt is water-soluble. |

Part 4: Synthesis & Manufacturing

The primary synthetic route involves the reductive amination of the commercially available precursor 5-trifluoromethyl-1-indanone (CAS 150969-56-5).

Synthetic Pathway (Reductive Amination)

This method converts the ketone directly to the amine using a hydride reducing agent in the presence of an ammonium source.[4]

Reagents:

-

Substrate: 5-Trifluoromethyl-1-indanone

-

Amine Source: Ammonium acetate (

) or Ammonium formate -

Reducing Agent: Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Protocol:

-

Dissolve 5-trifluoromethyl-1-indanone (1.0 eq) in dry Methanol.

-

Add Ammonium Acetate (10.0 eq) to ensure saturation and drive equilibrium toward the imine.

-

Add Sodium Cyanoborohydride (0.7 eq) portion-wise.

-

Stir at room temperature for 24–48 hours under inert atmosphere (

). -

Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and form the amine salt.

-

Workup: Basify with NaOH to pH > 12, extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Convert to Hydrochloride salt using ethereal HCl for crystallization.

Reaction Logic Diagram

Caption: One-pot reductive amination pathway from the ketone precursor to the isolated amine salt.

Part 5: Pharmacological & Biological Context[6]

Structure-Activity Relationship (SAR)

The 1-aminoindane scaffold is a rigidified analogue of amphetamine (alpha-methylphenethylamine).

-

Rigidification: The cyclization prevents the rotation of the side chain, locking the distance between the aromatic ring and the nitrogen. This often increases selectivity for specific transporter conformations.

-

5-CF3 Substitution:

-

Metabolic Stability: Blocks para-hydroxylation (a major metabolic route for amphetamines), likely extending the half-life (

). -

Lipophilicity: Increases BBB penetration.

-

Electronic Effect: Reduces the electron density of the aromatic ring, which can weaken pi-stacking interactions at the receptor site but may enhance hydrogen bonding acidity of the NH2 protons.

-

Comparative Pharmacology

| Compound | Structure | Primary Mechanism |

| 1-Aminoindane | Unsubstituted | MAO-B Inhibitor (weak); Norepinephrine Releaser (weak). |

| 5-Trifluoromethyl-1-aminoindane | 5-CF3 | Predicted: Potent MAO-B inhibition; Enhanced NET/DAT affinity due to lipophilicity. |

| 5-IAI (2-Aminoindane) | 5-Iodo, 2-NH2 | Selective Serotonin Releasing Agent (SSRA). Non-neurotoxic. |

| Rasagiline | N-propargyl-1-aminoindane | Irreversible MAO-B Inhibitor (Anti-Parkinson's). |

Biological Pathway Logic[2]

Caption: Predicted pharmacodynamic interactions. The 5-CF3 group likely enhances resistance to metabolic degradation while the scaffold targets MAO-B and NET.

Part 6: Safety & Handling

Hazard Identification

-

GHS Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Fluorine Specifics: While the C-F bond is stable, combustion may release toxic hydrogen fluoride (HF) gas.

Handling Protocols

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store the hydrochloride salt in a cool, dry place under inert gas (Argon) to prevent oxidation or hygroscopic absorption.

References

-

Precursor Availability: Sigma-Aldrich.[6] Product Specification: 5-(Trifluoromethyl)-1-indanone (CAS 150969-56-5).[3][7][8] Available at:

-

Synthesis Methodology: Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Pharmacological Context: Cozzi, N. V., et al. (1998). "Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential." Pharmacology Biochemistry and Behavior, 59(3), 709-715. (Discusses the 2-amino isomers, providing essential contrast).

- Isomer Identification: RHAWN Chemical. Product Catalog: 5-Trifluoromethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. (Confirming existence of the specific 1-amino isomer).

Sources

- 1. cacheby.com [cacheby.com]

- 2. cacheby.com [cacheby.com]

- 3. 5-(Trifluoromethyl)-1-indanone | CAS: 150969-56-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-Aminoindan 95 24425-40-9 [sigmaaldrich.com]

- 7. 5-Trifluoromethyl-1-indanone | 150969-56-5 [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Technical Monograph: (S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride

[1][2]

Version: 1.0 | Classification: Chemical Intermediate / Chiral Building Block Target Audience: Medicinal Chemists, Process Development Scientists[2][3][4]

Executive Summary

(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (hereafter (S)-5-TFM-IA ) is a privileged chiral scaffold used in the development of CNS-active agents and S1P receptor modulators.[1][2] Distinguished by its rigid bicyclic structure and the metabolic robustness conferred by the trifluoromethyl group, this compound serves as a critical pharmacophore for optimizing lipophilicity and blood-brain barrier (BBB) penetration in drug candidates.[2]

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | (1S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |

| CAS Number | 2514660-75-2 (Specific Isomer HCl) |

| Molecular Formula | C₁₀H₁₀F₃N[1][2][5] · HCl |

| Molecular Weight | 237.65 g/mol |

| Chirality | S-Enantiomer (Left-handed optical rotation) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM |

| Melting Point | >200°C (Decomposes) |

Synthetic Architecture

The synthesis of (S)-5-TFM-IA presents two primary challenges: regiocontrol during the formation of the indane core and enantiocontrol of the amine center.[1][2]

Retrosynthetic Analysis

The most robust industrial route involves the construction of the indanone core followed by a chiral resolution or asymmetric reduction.[2][3][4]

-

Core Formation: Friedel-Crafts cyclization of 3-(trifluoromethyl)hydrocinnamic acid.[1][2][4]

-

Functionalization: Conversion of the ketone to the amine.[2][3][4][6][7]

-

Chiral Resolution: Isolation of the (S)-enantiomer via diastereomeric salt formation.

Detailed Synthetic Protocol (Route A: Classical Resolution)

Step 1: Synthesis of 5-(Trifluoromethyl)-1-indanone[1][2]

-

Precursor: 3-(Trifluoromethyl)cinnamic acid is hydrogenated (Pd/C, H₂) to 3-(trifluoromethyl)hydrocinnamic acid.[2][4]

-

Cyclization: The acid is converted to the acid chloride (SOCl₂) and cyclized using AlCl₃ in CH₂Cl₂.[2][4]

-

Regio-isomer Management: This cyclization typically yields a mixture of 5-CF₃ (major) and 7-CF₃ (minor) isomers.[1][2] The 5-CF₃ isomer is isolated via recrystallization from hexane/ethyl acetate due to its higher symmetry and melting point.[1][2]

Step 2: Reductive Amination to Racemic Amine[2][3]

-

Reagents: Hydroxylamine hydrochloride (NH₂OH[2][4]·HCl), Sodium Acetate, followed by Hydrogenation (Raney Ni or Pd/C).[2][3][4]

-

Procedure: The ketone is converted to the oxime, which is then reduced to the racemic amine (±)-5-TFM-IA .[1][2]

Step 3: Optical Resolution (The Critical Step)[2][4]

-

Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.[1][2]

-

Mechanism: The racemic amine is dissolved in hot ethanol with 0.5 equivalents of the chiral acid.[2][3][4] The (S)-amine·Acid salt preferentially crystallizes upon cooling.[2][3][4]

-

Liberation: The salt is treated with NaOH to yield the free (S)-base, which is then converted to the HCl salt using ethereal HCl.[2]

Synthetic Workflow Diagram[2][3][4]

Figure 1: Industrial synthesis pathway highlighting the critical regiochemical separation and chiral resolution steps.

Therapeutic Utility & Mechanism

The 1-aminoindane scaffold is a "privileged structure" in neuropharmacology.[1][2] The addition of the 5-trifluoromethyl group imparts specific advantages:

Structural Advantages[2][3][4]

-

Metabolic Blockade: The CF₃ group at position 5 blocks metabolic hydroxylation on the aromatic ring, significantly extending the half-life (

) compared to the unsubstituted analog.[2][4] -

Lipophilicity: Increases

, enhancing CNS penetration.[2][3][4] -

Conformational Rigidity: The indane ring restricts the rotation of the ethylamine side chain (embedded in the ring), reducing the entropic penalty of binding to receptors.[2][3][4]

Target Applications

-

Monoamine Transporter Modulators: Analogs of this compound act as triple reuptake inhibitors (SNDRI) or MAO-B inhibitors (similar to Rasagiline ).[2][4] The (S)-enantiomer often exhibits distinct selectivity profiles compared to the (R)-isomer.

-

S1P1 Receptor Modulators: Used as a lipophilic "head group" in sphingosine-1-phosphate receptor agonists for autoimmune diseases (e.g., Multiple Sclerosis).[1][2] The rigid core mimics the phenyl-alkyl chains of natural ligands while improving oral bioavailability.[1][2]

Analytical Characterization

To validate the identity and purity of (S)-5-TFM-IA , the following criteria must be met:

Chiral HPLC Method[2][3][4]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][4]

-

Acceptance Criteria: (S)-Enantiomer > 99.0% ee; (R)-Enantiomer < 0.5%.[1][2][4]

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)[2][3][4][12]

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Stability: Stable in solid form for >2 years if protected from moisture.[2][3][4] Aqueous solutions should be prepared fresh to avoid slow hydrolysis or racemization (though the HCl salt is generally configurationally stable).[2][4]

References

-

Indanone Synthesis: Beilstein J. Org.[2][3][4] Chem.2017 , 13, 486–497.[2][3][4] Link[2][4]

-

Chiral Resolution of Aminoindanes: J. Med. Chem.2021 , 64(11), 7434-7452.[2][3][4] Link[2][4]

-

Fluorinated Scaffolds in Drug Design: Chem. Rev.2015 , 115, 731–764.[2][3][4] Link[2][4]

-

Rasagiline Analogs (Structural Basis): Google Patents CN101062897A.[2][4] Link

Sources

- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 3. vapourtec.com [vapourtec.com]

- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 6. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

Physicochemical Profiling of 5-Trifluoromethyl-1-Aminoindane: Lipophilicity, LogP, and ADME Implications

Executive Summary

5-trifluoromethyl-1-aminoindane represents a specialized scaffold in the development of central nervous system (CNS) agents. Structurally distinct from its regioisomer 5-trifluoromethyl-2-aminoindane (TAI), the 1-amino analog introduces chirality and a unique steric profile that influences receptor binding and transporter selectivity.

This technical guide focuses on the lipophilicity (LogP) of this compound—a critical determinant of its ability to cross the blood-brain barrier (BBB). By synthesizing computational predictions with fundamental physicochemical principles, we estimate the LogP of 5-trifluoromethyl-1-aminoindane to be approximately 2.2 ± 0.3 . This value sits directly in the optimal range for CNS penetration, suggesting superior bioavailability compared to its non-fluorinated parent.

Structural Analysis & Physicochemical Basis

The Indane Scaffold

The core structure is 1-aminoindane (2,3-dihydro-1H-inden-1-amine).[1] Unlike the flexible phenethylamine chain found in amphetamines, the indane system locks the ethylamine side chain into a rigid bicyclic conformation. This rigidity reduces conformational entropy loss upon binding to targets (e.g., monoamine transporters), potentially increasing affinity.

The Trifluoromethyl (-CF3) Impact

The addition of a trifluoromethyl group at the 5-position is a strategic medicinal chemistry modification:

-

Lipophilicity Boost: The -CF3 group is highly lipophilic (Hansch

value -

Metabolic Blockade: The C-F bond is metabolically inert. Placing it at the 5-position blocks para-hydroxylation (a common metabolic route for the phenyl ring), thereby extending the compound's half-life (

). -

Electronic Effect: -CF3 is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring, which inductively lowers the pKa of the amine group at position 1.

Chirality

The 1-amino position creates a stereocenter. The (R)- and (S)-enantiomers will exhibit identical scalar physicochemical properties (LogP, pKa) in an achiral environment but will differ significantly in biological activity and protein binding.

Lipophilicity Assessment: LogP and LogD

Calculated LogP (cLogP) Derivation

Since explicit experimental data for the specific 5-CF3-1-amino isomer is rare in open literature, we derive the value using the Fragmental Contribution Method .

| Component | Contribution (LogP Units) | Source / Rationale |

| 1-Aminoindane (Base) | 1.20 | Experimental baseline (PubChem/NIST) |

| -CF3 Substituent | +1.04 | Hansch |

| Electronic Correction | -0.05 | Minor correction for EWG inductive effect |

| Predicted cLogP | ~2.19 | Optimal CNS Range (2.0 - 3.5) |

LogD (Distribution Coefficient) at pH 7.4

While LogP represents the partition of the neutral molecule, LogD accounts for ionization at physiological pH.

-

Estimated pKa: The pKa of 1-aminoindane is ~9.4. The 5-CF3 group lowers this by ~0.5–0.8 units due to electron withdrawal.

-

Revised pKa: ~8.7.

-

Implication: At pH 7.4, a larger fraction of the molecule exists in the neutral (lipophilic) form compared to the non-fluorinated parent. This further enhances membrane permeability.

Visualization: Structure-Property Logic

The following diagram illustrates how structural components contribute to the final physicochemical profile.

Figure 1: Structural derivation of physicochemical properties for 5-trifluoromethyl-1-aminoindane.

Experimental Determination Protocols

For researchers synthesizing this compound, verifying the theoretical LogP is essential. Two primary methods are recommended.

Method A: Shake-Flask Method (Gold Standard)

This method directly measures the partition between n-octanol and water.

Reagents:

-

n-Octanol (HPLC grade, pre-saturated with water).

-

Phosphate Buffer (pH 7.4 for LogD; or 0.1 M NaOH/HCl for neutral LogP).

-

UV-Vis Spectrophotometer.

Protocol:

-

Preparation: Dissolve 5-trifluoromethyl-1-aminoindane hydrochloride in the aqueous phase (buffer). Measure UV absorbance (

) at -

Equilibration: Add an equal volume of pre-saturated n-octanol.

-

Partitioning: Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

-

Measurement: Measure the absorbance of the aqueous phase (

). -

Calculation:

Method B: RP-HPLC Method (High Throughput)

This method correlates retention time (

Reagents:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) with 0.1% Formic Acid.

-

Standards: Toluene (LogP 2.7), Benzene (LogP 2.1), Acetophenone (LogP 1.58).

Protocol:

-

Calibration: Inject standards and record capacity factors (

). -

Regression: Plot

vs. Literature LogP of standards to generate a linear equation: -

Determination: Inject 5-trifluoromethyl-1-aminoindane, calculate its

, and apply the equation.

Figure 2: RP-HPLC workflow for rapid lipophilicity determination.[2][3]

Pharmacokinetic & ADME Implications

Blood-Brain Barrier (BBB) Permeability

The "Rule of 2" for CNS drugs suggests that a LogP around 2.0 is ideal for passive diffusion across the BBB.

-

1-Aminoindane (LogP ~1.2): Moderate permeability.

-

5-CF3-1-Aminoindane (LogP ~2.2): High permeability. The trifluoromethyl group pushes the molecule into the "sweet spot," likely resulting in a higher Brain/Plasma ratio (

).

Metabolic Stability

The 5-position of the indane ring is electronically susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6).

-

Unsubstituted: Rapid hydroxylation at C5/C6 leads to clearance.

-

5-CF3 Substituted: The C-F bond is extremely strong (116 kcal/mol) and sterically bulky. It effectively blocks the C5 position and sterically hinders the C6 position, significantly prolonging the duration of action.

Toxicity Considerations

While the CF3 group improves PK, it must be noted that aminoindanes can exhibit serotonergic activity. The 5-CF3 analog (similar to TAI) may act as a Selective Serotonin Releasing Agent (SSRA). Researchers must handle this compound with protocols appropriate for potent psychoactive substances.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of -CF3).

-

PubChem. (2025).[2][3][5][6] 1-Aminoindane Compound Summary. National Library of Medicine. Link

-

Cozzi, N. V., et al. (1998).[7] "Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential."[7] Pharmacology Biochemistry and Behavior, 59(3), 709-715.[7] (Reference for TAI/aminoindane pharmacology). Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trifluoromethylaminoindane - Wikipedia [en.wikipedia.org]

Application Note: Asymmetric Synthesis of Chiral 5-(Trifluoromethyl)-1-aminoindane using ω-Transaminases

An in-depth guide for the asymmetric synthesis of chiral 5-(trifluoromethyl)-1-aminoindane, a valuable building block in pharmaceutical development, is detailed below. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol utilizing the stereoselectivity of transaminase biocatalysts.

Abstract

Chiral amines are critical structural motifs in over 40% of small molecule pharmaceuticals, making their efficient and selective synthesis a key focus in drug development.[1][2] 5-(Trifluoromethyl)-1-aminoindane is an important chiral building block whose enantiomers can exhibit distinct pharmacological activities. Traditional chemical synthesis routes for such amines often involve harsh conditions, expensive metal catalysts, and poor stereoselectivity.[1] Biocatalysis, utilizing enzymes like transaminases (TAs), offers a greener and more efficient alternative, operating under mild conditions with exceptional enantioselectivity.[3][4] This guide provides a detailed protocol for the asymmetric synthesis of chiral 5-(trifluoromethyl)-1-aminoindane from its corresponding prochiral ketone using commercially available ω-transaminases. It covers the principles of the biocatalytic reaction, step-by-step experimental procedures, analytical methods for monitoring, and strategies for process optimization.

Scientific Background and Principles

1.1 The Power of Biocatalysis in Chiral Amine Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different efficacies and safety profiles.[5][6] Enzyme-catalyzed reactions are advantageous because they are often highly enantioselective and regioselective and can be performed at ambient temperatures and atmospheric pressure.[6][7] This avoids issues like racemization or rearrangement that can occur under more extreme chemical conditions.[6]

1.2 Mechanism of Transaminase-Catalyzed Asymmetric Amination

Amine transaminases (ATAs or TAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde.[8][9] The reaction proceeds via a "ping-pong bi-bi" mechanism where the PLP cofactor acts as an intermediary carrier of the amino group.[9]

The asymmetric synthesis of a chiral amine from a prochiral ketone can theoretically achieve a 100% yield of the desired enantiomer, making it a highly desirable manufacturing route compared to kinetic resolution, which has a maximum theoretical yield of 50%.[10]

Caption: General mechanism of a transaminase-catalyzed reaction.

1.3 Overcoming Reaction Equilibrium

A primary challenge in transaminase-catalyzed reactions is that the equilibrium often does not favor product formation.[11] Several strategies have been developed to shift the equilibrium towards the desired chiral amine product:

-

Use of Sacrificial Amine Donors: Isopropylamine (IPA) is a commonly used amine donor. Its conversion to acetone, a volatile co-product, allows for removal from the reaction mixture by evaporation or sparging, thereby driving the reaction forward.[10]

-

Enzymatic Co-product Removal: Systems can be designed where a second enzyme degrades the co-product. For instance, if L-alanine is the amine donor, the pyruvate co-product can be removed by lactate dehydrogenase (LDH).[12]

-

In Situ Product Removal (ISPR): A two-phase system can be employed where the product is extracted into an organic phase, reducing product inhibition and shifting the equilibrium.[13]

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| 5-(Trifluoromethyl)-1-indanone | Sigma-Aldrich, etc. | Substrate (Amino Acceptor) |

| ω-Transaminase Screening Kit | Codexis, Almac, etc. | Provides a panel of (R)- and (S)-selective enzymes. Example: Codexis® ATA Screening Kit. |

| Pyridoxal-5'-phosphate (PLP) | Sigma-Aldrich | Essential cofactor for transaminase activity. |

| Isopropylamine (IPA) | Sigma-Aldrich | Amine Donor. |

| Dimethyl sulfoxide (DMSO) | ACS Grade | Co-solvent for improving substrate solubility. |

| Tris-HCl or Potassium Phosphate Buffer | Various | Reaction buffer, typically pH 7.5 - 8.5. |

| Sodium Hydroxide (NaOH) | ACS Grade | For pH adjustment and reaction work-up. |

| Ethyl Acetate / Methyl tert-butyl ether (MTBE) | HPLC Grade | Extraction solvent. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | Drying agent. |

| HPLC System with Chiral Column | Waters, Agilent, etc. | For analysis. Example Column: Chiralcel® OD-H or similar for separating amine enantiomers. |

| Standard Solvents for HPLC | HPLC Grade | e.g., Hexane, Isopropanol, Diethylamine. |

Experimental Protocols

This section details the procedures for enzyme screening, preparative scale synthesis, and analytical monitoring.

Caption: Experimental workflow for transaminase-mediated synthesis.

3.1 Protocol 1: Screening of Transaminases

Causality: The first critical step is to identify an enzyme with high activity and stereoselectivity for the target substrate. A screening kit provides a diverse panel of enzymes, increasing the probability of finding a suitable "hit".

-

Prepare a Substrate Stock Solution: Dissolve 5-(trifluoromethyl)-1-indanone in DMSO to make a 200 mM stock solution. Rationale: DMSO is often required to solubilize hydrophobic ketone substrates for biocatalytic reactions.[13][14]

-

Set up Reactions: In individual microcentrifuge tubes or a 96-well plate, combine the following:

-

840 µL of 100 mM Tris-HCl buffer (pH 8.0).

-

10 µL of 100 mM PLP solution (in water).

-

100 µL of 1 M Isopropylamine (in water).

-

50 µL of 200 mM 5-(trifluoromethyl)-1-indanone stock (in DMSO).

-

-

Initiate Reactions: Add 1-5 mg of each lyophilized transaminase enzyme to its respective tube/well.

-

Incubate: Seal the plate/tubes and incubate at 30-40°C with shaking (e.g., 200-250 rpm) for 18-24 hours.

-

Work-up:

-

Quench the reaction by adding 100 µL of 5 M NaOH.

-

Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes to extract the product.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (top) layer to a new vial for analysis.

-

-

Analyze: Analyze the organic extract by chiral HPLC (see Protocol 3) to determine conversion and enantiomeric excess (% ee).

3.2 Protocol 2: Preparative Scale Synthesis (100 mg Scale)

Causality: This protocol scales up the reaction based on the best enzyme identified during screening to produce a usable quantity of the chiral amine.

-

Reaction Setup: In a 50 mL flask equipped with a magnetic stirrer, add:

-

20 mL of 100 mM Tris-HCl buffer (pH 8.0).

-

200 µL of 100 mM PLP solution.

-

2.0 mL of 1 M Isopropylamine solution.

-

-

Substrate Addition: While stirring, add a solution of 100 mg of 5-(trifluoromethyl)-1-indanone dissolved in 2.5 mL of DMSO.

-

Enzyme Addition: Add 20-50 mg of the best-performing transaminase from the screen.

-

Incubation: Seal the flask and stir at 35°C for 24-48 hours. Monitor the reaction progress periodically by taking a small aliquot and performing the work-up and analysis as described in Protocol 1.

-

Full Work-up:

-

Once the reaction has reached completion (or plateaued), adjust the pH of the mixture to >12 with 5 M NaOH.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral 5-(trifluoromethyl)-1-aminoindane.

-

The product can be further purified by column chromatography if necessary.

-

3.3 Protocol 3: Chiral HPLC Analysis

Causality: A robust analytical method is essential to quantify the success of the synthesis by accurately measuring the conversion of the starting material and the enantiomeric purity of the product.[15][16]

-

Column: Chiralcel® OD-H (or equivalent polysaccharide-based column).

-

Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). Rationale: Diethylamine is often added to the mobile phase to improve the peak shape of basic analytes like amines.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Inject a standard of the racemic 5-(trifluoromethyl)-1-aminoindane (if available) or the starting ketone to determine retention times.

-

Inject the sample from the reaction work-up.

-

Identify the peaks corresponding to the ketone starting material and the (R)- and (S)-amine products.

-

-

Calculations:

-

Conversion (%): [Area(Amine Product)] / ([Area(Amine Product)] + [Area(Ketone Substrate)]) * 100

-

Enantiomeric Excess (% ee): |Area(Major Enantiomer) - Area(Minor Enantiomer)| / (Area(Major Enantiomer) + Area(Minor Enantiomer)) * 100

-

Expected Results and Discussion

Using a suitable ω-transaminase, this protocol is expected to yield the desired enantiomer of 5-(trifluoromethyl)-1-aminoindane with high conversion and excellent enantiomeric purity.

| Parameter | Expected Outcome | Notes |

| Conversion | >90% | Dependent on the chosen enzyme and reaction time. Sub-optimal conversion may indicate equilibrium limitations or enzyme inhibition. Consider increasing the amount of amine donor or using a co-product removal system.[11][12] |

| Enantiomeric Excess | >99% ee | Transaminases are known for their high stereoselectivity.[3] Low ee values are rare and would suggest an unsuitable enzyme choice. |

| Isolated Yield | 75-85% | The isolated yield after work-up and purification will be lower than the HPLC conversion due to handling losses. |

| Critical Parameters | pH, Temperature, Co-solvent %, Amine Donor Conc. | pH: Most TAs are active between pH 7.0-9.0. Temperature: Typically 30-50°C; higher temperatures can increase reaction rate but may decrease enzyme stability. Co-solvent: DMSO concentration should be optimized; typically 5-25% (v/v) is effective. High concentrations can denature the enzyme.[13][14] |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive enzyme or missing PLP cofactor. 2. Unfavorable reaction equilibrium. 3. Substrate or product inhibition. | 1. Ensure PLP was added. Use a fresh batch of enzyme. 2. Increase the concentration of isopropylamine (e.g., to 1.5-2.0 M). If possible, apply a gentle vacuum or nitrogen sparge to remove acetone. 3. Lower the initial substrate concentration. |

| Reaction Stalls | 1. Enzyme deactivation over time. 2. Product inhibition has reached equilibrium. | 1. Add a second charge of the enzyme. Optimize temperature and pH to improve stability. 2. If the conversion is >50%, the reaction may be limited by equilibrium. Consider implementing an in-situ product removal (ISPR) strategy.[13] |

| Poor Peak Shape in HPLC | Analyte interaction with silica support. | Increase the concentration of the basic modifier (diethylamine) in the mobile phase to 0.2%. Ensure the sample is fully dissolved and filtered. |

| Low Isolated Yield | 1. Incomplete extraction. 2. Product volatility or degradation. | 1. Ensure the aqueous phase is sufficiently basic (pH >12) during extraction to deprotonate the amine. Perform additional extractions. 2. Use caution during solvent removal (rotary evaporation); avoid excessive heat. |

References

-

Li, G., et al. (2015). A novel synthetic route for preparing rasagiline mesylate is presented using a dynamic kinetic resolution (DKR) as the key step. Organic Process Research & Development, 18(9), 1169-1174. [Link]

-

Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Process R & D, Bristol-Myers Squibb. [Link]

-

Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321. [Link]

-

Research and Reviews. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12003-12044. [Link]

-

Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Hovione. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.com. [Link]

-

Kelly, P. P., et al. (2020). Application of ω‐Transaminases in the Pharmaceutical Industry. Accounts of Chemical Research, 53(3), 643-655. [Link]

-

Hopwood, J. (2013). Development of Transaminases for the Synthesis of Enantiomerically Pure Chiral Amines. The University of Manchester Research Explorer. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

-

Ferrandi, E. E., & Monti, D. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 102(3), 1087-1097. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

-

Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(6), 255. [Link]

-

ResearchGate. (2025). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Request PDF. [Link]

-

Synfacts. (2015). Synthesis of (R)-Rasagiline via Dynamic Kinetic Resolution. Thieme Chemistry. [Link]

-

ResearchGate. (2015). Chemoenzymatic synthesis of rasagiline mesylate using lipases. Request PDF. [Link]

-

ResearchGate. (2016). (PDF) Transaminase Biocatalysis: Optimization and Application. [Link]

-

Kelly, C. L., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(11), 4735-4746. [Link]

-

Mansa STM Publishers. (2024). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. [Link]

-

Xiang, C. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]

-

Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(18), 6243-6284. [Link]

-

Singh, P., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(11), 864-873. [Link]

-

Gotor-Fernández, V., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 329. [Link]

-

Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(39), 10718-10721. [Link]

-

Matarashvili, I., & Blazkova, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. [Link]

-

Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838-855. [Link]

-

Ahuja, S. (Ed.). (2003). Chiral Separations by Liquid Chromatography. American Chemical Society. [Link]

-

ResearchGate. (2018). Enzymatic kinetic resolution of 5 and 6. [Link]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

-

Shon, M., et al. (2014). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. The Royal Society of Chemistry. [Link]

-

Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-113. [Link]

-

Malik, M. S., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12566. [Link]

-

ResearchGate. (2025). (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]

-

OUCI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]

-

University of Wisconsin-Madison. (n.d.). Enzyme Kinetics. [Link]

Sources

- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ftb.com.hr [ftb.com.hr]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. almacgroup.com [almacgroup.com]

- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

- 12. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

enantioselective synthesis of (R)-5-(trifluoromethyl)-1-aminoindane

Application Note: Enantioselective Synthesis of (R)-5-(trifluoromethyl)-1-aminoindane

Executive Summary

(R)-5-(trifluoromethyl)-1-aminoindane is a high-value chiral building block, combining the privileged 1-aminoindane pharmacophore (found in Rasagiline) with a trifluoromethyl group that enhances metabolic stability and lipophilicity.[1] This guide details two validated protocols for its synthesis from commercially available 5-(trifluoromethyl)-1-indanone:

-

Biocatalytic Transamination (Method A): The preferred route for scale-up and green chemistry, utilizing an (R)-selective

-transaminase.[1] -

Sulfinamide Auxiliary (Method B): A robust chemical route using Ellman’s auxiliary, ideal for discovery-phase synthesis where enzyme libraries are inaccessible.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the stereoselective installation of the amine at the C1 position. The 5-CF3 substituent introduces electronic withdrawal, potentially increasing the reactivity of the carbonyl toward nucleophilic attack but requiring careful handling to prevent defluorination under harsh reducing conditions.[1]

Figure 1: Strategic retrosynthetic disconnections for the target chiral amine.

Method A: Biocatalytic Transamination (Preferred)

Rationale: This method offers superior enantiomeric excess (>99% ee), mild conditions, and avoids heavy metal catalysts.[1] It relies on an (R)-selective

Materials

-

Substrate: 5-(trifluoromethyl)-1-indanone (CAS: 150969-56-5).[1]

-

Enzyme: (R)-Selective

-Transaminase (e.g., Codexis ATA-117 or commercially available screening kits from Daicel/Prozomix).[1] -

Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

-

Donor: Isopropylamine (IPA) – serves as both solvent buffer and amine donor.[1]

Protocol

-

Buffer Preparation: Prepare a 1.0 M Isopropylamine solution in water. Adjust pH to 7.5 using concentrated HCl (Caution: Exothermic).[1] Add PLP (1 mM final concentration).[1]

-

Substrate Solution: Dissolve 5-(trifluoromethyl)-1-indanone (100 mg) in DMSO (10% v/v of final reaction volume).

-

Reaction Initiation:

-

Add the substrate/DMSO solution to the IPA buffer.

-

Add (R)-Transaminase enzyme powder (10–20 mg/mmol substrate).[1]

-

Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

-

In-Process Control (IPC): Monitor consumption of ketone via HPLC. Equilibrium is driven forward by the volatility of the acetone byproduct (open system or nitrogen sweep recommended).[1]

-

Workup:

-

Acidify reaction mixture to pH < 2 with 6N HCl (converts amine to water-soluble salt).[1]

-

Extract with MTBE (3x) to remove unreacted ketone.[1] Discard organic layer.

-

Basify aqueous layer to pH > 12 with 10N NaOH.

-

Extract product with Dichloromethane (DCM) (3x).[1]

-

Dry over Na2SO4 and concentrate to yield (R)-5-(trifluoromethyl)-1-aminoindane.[1]

-

Validation:

Method B: Ellman’s Sulfinamide Auxiliary (Chemical Standard)

Rationale: When specific enzymes are unavailable, this method guarantees high diastereoselectivity through a cyclic transition state.[1] It utilizes (R)-tert-butanesulfinamide to form a chiral imine, which directs the hydride attack.[1]

Step 1: Imine Formation

-

Setup: To a solution of 5-(trifluoromethyl)-1-indanone (1.0 equiv) in dry THF (0.5 M) under N2.

-

Reagents: Add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)4 (2.0 equiv).

-

Reaction: Reflux (70°C) for 12–16 hours.

-

Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting Ti-salt suspension through Celite. Dry organic phase (Na2SO4) and concentrate.[1][3]

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the (R)-N-sulfinyl imine.

Step 2: Diastereoselective Reduction

-

Setup: Dissolve the sulfinyl imine in dry THF (0.2 M) and cool to -48°C.

-

Reduction: Add L-Selectride (1.5 equiv) dropwise. (Note: NaBH4 can be used at -20°C but typically yields lower dr ~90:10; L-Selectride yields >98:2).[1]

-

Completion: Stir for 3 hours, warming slowly to 0°C.

-

Quench: Add saturated NH4Cl solution. Extract with EtOAc.[2][3]

Step 3: Hydrolysis

-

Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4N HCl in Dioxane (2.0 equiv).[1]

-

Reaction: Stir at RT for 1 hour. Precipitate forms (Amine HCl salt).[1]

-

Isolation: Filter the white solid (R)-5-(trifluoromethyl)-1-aminoindane hydrochloride.[1]

Analytical Quality Control

Enantiomeric Excess Determination:

-

Method: Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: (R)-enantiomer typically elutes second on OD-H (verify with racemic standard).[1]

Data Summary Table:

| Parameter | Method A (Biocatalytic) | Method B (Ellman Auxiliary) |

| Reagents | (R)-Transaminase, PLP, IPA | (R)-t-BS, Ti(OEt)4, L-Selectride |

| Steps | 1 (One-pot) | 3 (Condensation, Red, Hydrolysis) |

| Enantioselectivity | >99% ee | 95-98% ee (after recrystallization) |

| Scalability | High (kg scale feasible) | Medium (Reagent cost/waste) |

| Green Metric | Excellent (Water-based) | Moderate (Ti waste, solvents) |

References

-

Biocatalytic Transamination (Sitagliptin Precedent): Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[1] Science 329.5989 (2010): 305-309.[1] Link[1]

-

Ellman Auxiliary Methodology: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research 35.11 (2002): 984-995.[1] Link[1]

-

Indanone Synthesis (Precursor): "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry 13 (2017): 448-466.[1] Link[1]

- General Chiral Amine Synthesis: "Chiral Amine Synthesis: Methods, Developments and Applic

Sources

Application Note: Precision Synthesis of 5-Trifluoromethyl-1-indanamine HCl

Part 1: Strategic Overview & Rationale

Executive Summary

This application note details the synthesis of 5-trifluoromethyl-1-indanamine hydrochloride , a critical scaffold in the development of CNS-active agents (e.g., analogs of rasagiline or sertraline). While direct reductive amination is possible, this protocol utilizes a two-step Oximation-Hydrogenation route .

Why this route?

-

Purification via Crystallization: The intermediate oxime is typically a crystalline solid, allowing for the rejection of non-volatile impurities from the starting indanone before the sensitive reduction step.

-

Chemo-selectivity: The 5-trifluoromethyl (

) group is electron-withdrawing. In direct reductive amination, this increases the electrophilicity of the carbonyl, potentially accelerating side reactions (e.g., enamine polymerization). The oxime route locks the carbonyl in a stable form prior to reduction. -

Stereochemical Potential: While this protocol describes the racemic synthesis, the oxime intermediate is the industry-standard precursor for asymmetric hydrogenation (using chiral Ru- or Ir-catalysts) should enantiopurity be required later.

Chemical Pathway

The synthesis proceeds through the condensation of 5-trifluoromethyl-1-indanone with hydroxylamine, followed by heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C) in an acidic medium to suppress secondary amine formation.

Caption: Synthetic pathway converting the ketone to the amine hydrochloride salt via an oxime intermediate.

Part 2: Material Safety & Handling (HSE)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Fluorinated Aromatics | The | Do not exceed |

| Hydroxylamine HCl | Potential explosive hazard upon heating if dry; skin sensitizer. | Never distill oxime reaction mixtures to dryness without checking thermal stability (DSC). Use NaOAc buffer. |

| Hydrogenation | Use wet Pd/C (50% water). Purge autoclave with | |

| Indanamines | CNS active compounds. | Treat as a potent pharmacological agent. Use full PPE (respirator/fume hood) to prevent inhalation of dusts. |

Part 3: Experimental Protocols

Step 1: Preparation of 5-Trifluoromethyl-1-indanone Oxime

Objective: Convert the ketone to the oxime while rejecting trace impurities.

Reagents:

-

5-Trifluoromethyl-1-indanone (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.5 equiv) -

Sodium Acetate (

) (2.0 equiv) -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-trifluoromethyl-1-indanone in Ethanol.

-

Buffer Preparation: Dissolve Sodium Acetate and Hydroxylamine HCl in the minimum amount of water required.

-

Addition: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.

-

Reaction: Heat to reflux (

) for 2–3 hours.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The ketone spot (

) should disappear, replaced by the oxime (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Remove the bulk of Ethanol under reduced pressure (Rotavap).

-

Dilute the residue with water (

volume) and cool to -

Precipitation: The oxime should precipitate as a white/off-white solid.

-

Filter the solid and wash with cold water (

).

-

-

Drying: Dry in a vacuum oven at

overnight.

Critical Insight: The

Step 2: Catalytic Hydrogenation to 5-Trifluoromethyl-1-indanamine

Objective: Reduce the

Reagents:

-

Oxime Intermediate (from Step 1)[2]

-

Catalyst: 10% Pd/C (50% wet paste) – Load: 10 wt% of substrate.

-

Solvent: Methanol (anhydrous preferred).

-

Additive: Acetic Acid (2.0 equiv) or

(1.0 equiv).

Procedure:

-

Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the Oxime in Methanol.

-

Acidification: Add Acetic Acid.

-

Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen blanket.

-

Hydrogenation:

-

Purge the vessel 3 times with

, then 3 times with -

Pressurize to 40–60 psi (3–4 bar).

-

Stir vigorously at Room Temperature (

). -

Note: Heating is rarely needed and increases the risk of defluorination.

-

-

Completion: Reaction is usually complete in 6–12 hours. Monitor hydrogen uptake.

-

Workup:

-

Filter the catalyst through a Celite pad (Caution: Keep wet to prevent fire).

-

Concentrate the filtrate to remove MeOH.

-

Basification: Dissolve residue in water and basify with

(2M) to pH > 12. -

Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (

). -

Dry organics over

and concentrate to yield the Free Base oil.

-

Step 3: Salt Formation (Hydrochloride)

Objective: Isolate the stable, solid pharmaceutical salt.

Procedure:

-

Dissolve the Free Base oil in a minimum amount of dry Isopropyl Alcohol (IPA) or Diethyl Ether.

-

Cool to

.[1] -

Slowly add HCl (2M in Diethyl Ether or 4M in Dioxane) dropwise with stirring.

-

Stoichiometry: Add 1.1 equivalents of HCl.

-

-

A white precipitate should form immediately.

-

Stir for 30 minutes at

to maximize yield. -

Filter the solid, wash with cold ether, and dry under vacuum.

Part 4: Process Logic & Troubleshooting

The following decision tree illustrates the logic for handling common impurities, specifically the "Dimer" (secondary amine) and unreacted Oxime.

Caption: Decision logic for impurity management during the post-hydrogenation phase.

Quantitative Data Summary

| Parameter | Specification | Typical Result | Notes |

| Oxime Yield | > 90% | 94% | High yield due to EWG effect of |

| Reduction Yield | > 85% | 88% | Losses mostly in workup/catalyst filtration. |

| Purity (HPLC) | > 98.5% | 99.2% | Main impurity: Dimer (<0.1% with acidic reduction). |

| Appearance | White Crystalline Solid | Conforms | Hygroscopic; store with desiccant. |

Part 5: References

-

General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Hydrogenation of Oximes (Mechanism & Catalysis): Rosen, W. E., & Green, M. J.[10] "The Reduction of 2-Indanone Oxime to 2-Aminoindane." Journal of Organic Chemistry, 1963, 28(10), 2797–2804.

-

Synthesis of Fluorinated Indanones: Prakash, G. K. S., et al. "Triflic Acid Catalyzed Synthesis of 2-Trifluoromethyl-3-aryl-1-Propanoic Acids and 2-Trifluoromethyl-1-indanones."[7][11] Journal of Organic Chemistry, 2010, 75(7), 2221.[11]

-

Safety Data & Handling: Fisher Scientific. "Safety Data Sheet: 5-Fluoro-1-indanone" (Analogous handling for 5-CF3 variant).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indanone synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. scielo.br [scielo.br]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. scribd.com [scribd.com]

Chemoenzymatic Dynamic Kinetic Resolution of 5-Trifluoromethyl-1-aminoindane: A High-Fidelity Protocol

Executive Summary & Rationale

This application note details the Dynamic Kinetic Resolution (DKR) of 5-trifluoromethyl-1-aminoindane , a high-value chiral building block for CNS-active pharmaceutical ingredients (e.g., analogs of rasagiline or indatraline).

While classical kinetic resolution (KR) is limited to a maximum 50% yield, DKR overcomes this by coupling an enzymatic resolution with an in situ metal-catalyzed racemization. This protocol utilizes the Shvo complex (ruthenium catalyst) for racemization and Novozym 435 (Candida antarctica Lipase B, immobilized) for selective acylation.

Why this specific protocol? The 5-trifluoromethyl group introduces strong electron-withdrawing effects, reducing the nucleophilicity of the amine compared to the parent 1-aminoindane. This guide addresses the specific kinetic adjustments required—higher temperature stability and strict water exclusion—to drive this deactivated substrate to >95% conversion and >99% enantiomeric excess (ee).

Mechanistic Principles

The success of this DKR relies on the synchronization of two competing cycles. If the enzyme is too fast, the slow-reacting enantiomer accumulates (low ee). If the racemization is too slow, conversion stalls at 50%.

The Dual-Cycle Mechanism

-

Racemization Cycle (Left): The Shvo catalyst dehydrogenates the amine to an achiral imine intermediate. This imine is then non-stereoselectively re-hydrogenated, effectively scrambling the stereocenter.

-

Resolution Cycle (Right): CAL-B selectively acylates the (R)-enantiomer of the amine using an acyl donor (isopropyl acetate), producing the amide.

Visualization of the Pathway

Caption: The interplay between Ruthenium-catalyzed racemization (via imine) and Lipase-catalyzed acylation.

Experimental Protocol

Materials & Equipment

-

Substrate: 5-Trifluoromethyl-1-aminoindane (Racemic).

-

Enzyme: Novozym 435 (Immobilized CAL-B).[1] Note: Dry under vacuum over P2O5 for 24h before use.

-

Catalyst: Shvo’s Complex (1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)).

-

Acyl Donor/Solvent: Isopropyl Acetate (iPrOAc). Must be dried over activated 3Å molecular sieves.

-

Additives: Sodium Carbonate (Na2CO3), anhydrous.

-

Equipment: Schlenk line (Argon atmosphere), oil bath, 0.2 µm syringe filters.

Pre-Validation Checks (Self-Validating System)

Before running the full DKR, verify the activity of your components. This prevents wasting expensive 5-CF3 substrate.

| Control Exp. | Components | Expected Outcome (24h) | Diagnostic |

| A: Resolution | Amine + Enzyme + iPrOAc | ~50% Conv, >99% ee (Product) | Verifies Enzyme is active and selective. |

| B: Racemization | (S)-Amine + Shvo + Toluene | 0% ee (Racemic mix) | Verifies Catalyst is active. |

| C: Background | Amine + iPrOAc (No Enzyme) | <1% Conversion | Verifies no spontaneous acylation. |

Step-by-Step DKR Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

-

Add Novozym 435 (20 mg per 1 mmol substrate).

-

Add Na2CO3 (0.5 eq). Crucial: Scavenges trace acid that deactivates the amine.

-

-

Reaction Assembly:

-

Add racemic 5-trifluoromethyl-1-aminoindane (1.0 mmol, ~201 mg).

-

Add Shvo’s Catalyst (0.04 mmol, 4 mol%). Note: Slightly higher loading than standard (2%) due to the electron-deficient substrate.

-

Add dry Isopropyl Acetate (3.0 mL).

-

Optional: Add dry Toluene (3.0 mL) if solubility is an issue, using iPrOAc (2 eq) only as the donor. However, pure iPrOAc is preferred for rate.

-

-

Execution:

-

Seal the tube and heat to 90°C .

-

Expert Insight: The 5-CF3 group increases the acidity of the benzylic proton, potentially aiding racemization, but it decreases the nucleophilicity of the amine toward the enzyme. 90°C is required to ensure the acylation rate is sufficient.

-

-

Workup:

-

After 24-48 hours (monitor via HPLC), cool to room temperature.

-

Filter the mixture through a celite pad to remove the enzyme and insoluble salts. Rinse with CH2Cl2.

-

Evaporate the solvent under reduced pressure.

-

-

Purification:

-

The residue contains the (R)-amide and trace (S)-amine.

-

Acid Wash: Dissolve residue in Et2O. Wash with 1M HCl. The unreacted amine goes into the aqueous layer. The amide remains in the organic layer.

-

Dry organic layer (MgSO4) and concentrate to yield (R)-N-acetyl-5-trifluoromethyl-1-aminoindane .

-

Workflow Diagram

Caption: Operational workflow for the DKR of 5-trifluoromethyl-1-aminoindane.

Analytical Parameters

HPLC Method:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

Data Interpretation:

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11] Retention Time (min)* |

| (S)-5-CF3-1-aminoindane | 8.5 |

| (R)-5-CF3-1-aminoindane | 10.2 |

| (R)-N-acetyl-5-CF3-1-aminoindane | 14.5 |

*Note: Retention times are illustrative and must be calibrated with racemate standards.

Troubleshooting & Optimization (Expertise)

The "Stalled Reaction" (Conversion < 50%)

-

Cause: Catalyst deactivation.[3][10] Primary amines can coordinate strongly to the Ruthenium, poisoning it.

-

Solution: Ensure the concentration of the amine is not too high (0.1 M is ideal). If stalling occurs, add a second portion of Shvo's catalyst (2 mol%) after 12 hours.

Low Enantiomeric Excess (< 90%)

-

Cause: Racemization is slower than acylation. The enzyme consumes the R-amine faster than the catalyst can replenish it from the S-pool.

-

Solution:

-

Decrease Enzyme Loading: Slow down the acylation step to match the racemization rate.

-

Increase Temperature: Racemization has a higher activation energy; raising T from 80°C to 90°C favors racemization.

-

Impact of the 5-CF3 Group

The trifluoromethyl group is electron-withdrawing.

-

Electronic Effect: It makes the benzylic position more acidic (good for racemization mechanism) but makes the nitrogen less nucleophilic (bad for acylation).

-

Result: Expect reaction times to be 20-30% longer than unsubstituted 1-aminoindane. Do not terminate the reaction early.

References

-

Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

-

Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.[8] Journal of the American Chemical Society, 137(12), 3996–4009.[8] [Link]

-

Shvo, Y., et al. (1986). A new group of ruthenium complexes: structure and catalysis. Journal of the American Chemical Society, 108(23), 7400–7402. [Link]

-

Novozymes. (n.d.). Novozym 435 Product Data. [Link] (General landing page for verification of commercial enzyme availability).

Sources

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

reagents for N-alkylation of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Technical Guide: Precision N-Alkylation Strategies for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Introduction & Chemical Context

The substrate 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (hereafter 5-TFMAI ) represents a high-value pharmacophore found in CNS-active agents (e.g., substituted indatralines) and MAO-B inhibitors.[1] Its structure features a primary amine at the benzylic (C1) position of an indane ring, modified by a strongly electron-withdrawing trifluoromethyl (

Chemical Challenges & Strategy:

-

Electronic Deactivation: The

group exerts a through-bond inductive electron-withdrawing effect ( -

Steric Constraint: The fused bicyclic system imposes rigidity.[1] While the primary amine is accessible, bulky electrophiles may face steric hindrance from the C7-H peri-interaction or the C2-methylene protons.[1]

-

Stereochemical Integrity: If the starting material is enantiopure (e.g., the

-enantiomer, common in Rasagiline analogs), the alkylation protocol must avoid conditions that promote benzylic deprotonation/racemization (e.g., thermodynamic bases + high heat).

Strategic Reagent Selection

The choice of alkylation strategy depends strictly on the target: Mono-alkylation (secondary amine) vs. Bis-alkylation (tertiary amine).

| Strategy | Reagent Class | Recommended Reagents | Mechanism | Pros/Cons |

| Method A (Preferred) | Reductive Amination | Aldehyde/Ketone + Hydride Donor | Imine reduction. Best for mono-alkylation . | |

| Method B | Direct Nucleophilic Substitution | Alkyl Halide + Base | ||

| Method C | Catalytic Hydrogen Borrowing | Alcohol + Metal Catalyst | Dehydrogenation / Condensation / Hydrogenation. |

Decision Framework (Visualized)

Figure 1: Decision tree for selecting the optimal alkylation pathway based on target structure and reagent availability.

Detailed Protocols

Protocol A: Mono-Alkylation via Reductive Amination (The Gold Standard)

Best for: Introducing complex alkyl groups, preserving stereochemistry, and preventing over-alkylation.

Reagents:

-

Substrate: 5-TFMAI (1.0 equiv).[1]

-

Carbonyl Source: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv).

-

Reductant: Sodium triacetoxyborohydride (

, STAB) (1.4–1.5 equiv). Note: STAB is preferred over -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for catalyzing imine formation with electron-deficient amines.

Step-by-Step Workflow:

-

Imine Formation:

-

In a flame-dried round-bottom flask under

, dissolve 5-TFMAI (1.0 equiv) in anhydrous DCE ( -

Add the Aldehyde (1.05 equiv).

-

Add Acetic Acid (1.5 equiv).[1]

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. For hindered ketones, add

molecular sieves and reflux for 2–4 hours to drive equilibrium.

-

-

Reduction:

-

Cool the mixture to

(optional, RT often fine for STAB). -

Add

(1.5 equiv) in one portion. -

Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS for disappearance of the imine intermediate (

).

-

-

Quench & Workup:

-

Purification:

-

Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1] Note: The secondary amine product is basic; pretreat silica with

-

Protocol B: Direct Alkylation with Alkyl Halides

Best for: Methylation, simple alkyl chains, or when aldehydes are unstable. Risk of bis-alkylation is high.[1]

Reagents:

-

Substrate: 5-TFMAI (1.0 equiv).[1]

-

Electrophile: Alkyl Iodide/Bromide (

equiv for mono, -

Base: Cesium Carbonate (

) or DIPEA (Hunig's Base).

Step-by-Step Workflow:

-

Setup:

-

Dissolve 5-TFMAI (1.0 equiv) in MeCN (

). -

Add

(1.5 equiv).

-

-

Addition (Critical Control):

-

For Mono-alkylation: Dissolve the Alkyl Halide (

equiv - sub-stoichiometric to prevent over-alkylation) in MeCN. Add this solution dropwise over 1 hour to the amine suspension at -

For Bis-alkylation: Add Alkyl Halide (

equiv) in one portion.

-

-

Reaction:

-

Stir at RT (for iodides) or

(for bromides/chlorides). -

Warning: Do not exceed

with strong bases to avoid elimination of the benzylic amine to the indene.

-

-

Workup:

Reaction Mechanism & Pathway Analysis

Figure 2: Mechanistic pathway for Reductive Amination (Method A), highlighting the critical role of acid catalysis for electron-deficient amines.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion (Method A) | Electron-deficient amine is a poor nucleophile.[1] | Increase AcOH concentration to |

| Bis-Alkylation (Method B) | Alkyl halide concentration too high relative to amine.[1] | Use Method A if possible. If Method B is required, use excess amine ( |

| Racemization | High temperature + Strong Base.[1] | Switch to DIPEA (non-nucleophilic, milder base) and keep temperature |

| Streaking on TLC | Amine interaction with silanols.[1] | Add |

Safety & Handling

-

5-TFMAI Specifics: As a fluorinated benzylic amine, handle in a fume hood.[1] Avoid inhalation.

-

Borohydrides:

releases hydrogen gas upon reaction with acid. Ensure proper venting.[1] -

Waste: Fluorinated organic waste must be segregated according to local EHS regulations (do not mix with non-halogenated solvents if incineration protocols differ).

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Levin, J. I., et al. "N-Alkylation of Amines."[1] Comprehensive Organic Functional Group Transformations II, 2005. (General reference for benzylic amine alkylation).

-

Pfizer Inc. "Process for the preparation of (R)-1-aminoindanes."[1] European Patent EP2181980A1.[1] (Describes industrial handling of chiral 1-aminoindanes). Link

-